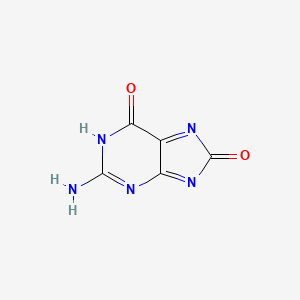
D-Fructose-1,2,3,4,5,6-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Fructose-1,2,3,4,5,6-13C6: is a stable isotope-labeled compound of D-Fructose, where all six carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used as an internal standard in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of D-Fructose .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Fructose-1,2,3,4,5,6-13C6 typically involves the incorporation of carbon-13 labeled precursors into the fructose molecule. One common method is the enzymatic conversion of glucose-13C6 to fructose-13C6 using glucose isomerase .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes where microorganisms are fed with carbon-13 labeled substrates. The resulting fructose is then purified and crystallized to obtain the labeled compound .
Chemical Reactions Analysis
Types of Reactions: D-Fructose-1,2,3,4,5,6-13C6 undergoes various chemical reactions similar to its non-labeled counterpart. These include:
Oxidation: D-Fructose can be oxidized to form 5-keto-D-fructose.
Reduction: Reduction of D-Fructose yields D-sorbitol.
Substitution: It can undergo substitution reactions to form derivatives like fructose-6-phosphate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst is used for reduction.
Substitution: Enzymes like hexokinase are used for phosphorylation reactions.
Major Products:
Oxidation: 5-keto-D-fructose
Reduction: D-sorbitol
Substitution: Fructose-6-phosphate
Scientific Research Applications
Chemistry: D-Fructose-1,2,3,4,5,6-13C6 is used as an internal standard in analytical chemistry for the quantification of fructose in various samples using GC-MS and LC-MS techniques .
Biology: In biological research, it is used to study metabolic pathways involving fructose, such as glycolysis and gluconeogenesis. The labeled carbon atoms allow for tracing the metabolic fate of fructose in cells .
Medicine: It is used in medical research to study disorders related to fructose metabolism, such as hereditary fructose intolerance and fructose malabsorption .
Industry: In the food industry, it is used to study the metabolic effects of fructose consumption and its role in conditions like obesity and diabetes .
Mechanism of Action
D-Fructose-1,2,3,4,5,6-13C6 exerts its effects by participating in metabolic pathways similar to non-labeled fructose. It is phosphorylated by hexokinase to form fructose-6-phosphate, which then enters glycolysis or gluconeogenesis. The labeled carbon atoms allow researchers to trace the metabolic pathways and understand the molecular targets and mechanisms involved .
Comparison with Similar Compounds
D-Glucose-1,2,3,4,5,6-13C6: Another stable isotope-labeled compound used for similar analytical purposes.
D-Mannose-13C6: Used in metabolic studies involving mannose.
D-Galactose-13C6: Used in studies of galactose metabolism.
Uniqueness: D-Fructose-1,2,3,4,5,6-13C6 is unique due to its specific use in studying fructose metabolism and its role as an internal standard in analytical techniques. Its labeled carbon atoms provide a distinct advantage in tracing metabolic pathways and understanding the biochemical processes involving fructose .
Properties
Molecular Formula |
C6H10O6 |
|---|---|
Molecular Weight |
184.10 g/mol |
InChI |
InChI=1S/C6H10O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1H2/t3-,4-,5+,6?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
XZMOJGFCPPIHMS-TXOLJYCISA-N |
Isomeric SMILES |
[13CH2]1[13C@H]([13C@H]([13C@@H]([13C](O1)([13C]O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)([C]O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-azaniumyl-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] hydrogen phosphate](/img/structure/B12351475.png)
![5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12351479.png)

![Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]-](/img/structure/B12351492.png)


![Cyclohexylazanium;[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] phosphate](/img/structure/B12351513.png)



![4-chloro-5-[3-oxo-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-4H-pyridazin-3-one](/img/structure/B12351548.png)

